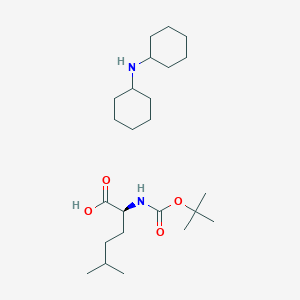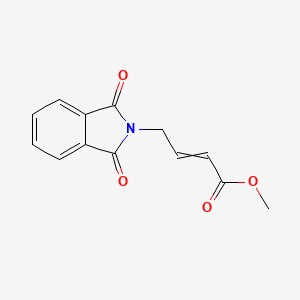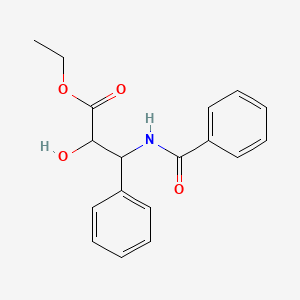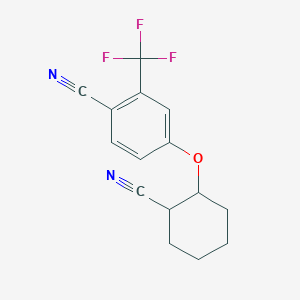![molecular formula C11H15ClN4O B14798266 2-amino-N-[(3-chloropyrazin-2-yl)methyl]-N-cyclopropylpropanamide](/img/structure/B14798266.png)
2-amino-N-[(3-chloropyrazin-2-yl)methyl]-N-cyclopropylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-amino-N-[(3-chloropyrazin-2-yl)methyl]-N-cyclopropylpropanamide is an organic compound that has garnered interest in various fields of scientific research. This compound features a pyrazine ring substituted with a chlorine atom and an amino group, making it a versatile molecule for chemical synthesis and biological applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-[(3-chloropyrazin-2-yl)methyl]-N-cyclopropylpropanamide typically involves the reaction of 3-chloropyrazine-2-carboxylic acid with appropriate amines under controlled conditions. The reaction is often carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
2-amino-N-[(3-chloropyrazin-2-yl)methyl]-N-cyclopropylpropanamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The pyrazine ring can be reduced under hydrogenation conditions to form dihydropyrazine derivatives.
Substitution: The chlorine atom on the pyrazine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like palladium on carbon (Pd/C) for hydrogenation, and nucleophiles like sodium methoxide for substitution reactions .
Major Products
The major products formed from these reactions include nitroso or nitro derivatives, dihydropyrazine derivatives, and various substituted pyrazine compounds .
Aplicaciones Científicas De Investigación
2-amino-N-[(3-chloropyrazin-2-yl)methyl]-N-cyclopropylpropanamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-amino-N-[(3-chloropyrazin-2-yl)methyl]-N-cyclopropylpropanamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- 3-chloropyrazin-2-yl)methanamine dihydrochloride
- 4-amino-N-(3-chloropyrazin-2-yl)benzene-1-sulfonamide
- (S)-2-Amino-N-((3-chloropyrazin-2-yl)methyl)-N-methylpropanamide
Uniqueness
2-amino-N-[(3-chloropyrazin-2-yl)methyl]-N-cyclopropylpropanamide is unique due to its specific substitution pattern on the pyrazine ring and the presence of a cyclopropyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Propiedades
Fórmula molecular |
C11H15ClN4O |
|---|---|
Peso molecular |
254.71 g/mol |
Nombre IUPAC |
2-amino-N-[(3-chloropyrazin-2-yl)methyl]-N-cyclopropylpropanamide |
InChI |
InChI=1S/C11H15ClN4O/c1-7(13)11(17)16(8-2-3-8)6-9-10(12)15-5-4-14-9/h4-5,7-8H,2-3,6,13H2,1H3 |
Clave InChI |
RQUBTNZWFCPVLW-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)N(CC1=NC=CN=C1Cl)C2CC2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![sodium;8-bromo-9-(7-hydroxy-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl)-2-imino-5H-purin-6-one;hydrate](/img/structure/B14798210.png)



![3-amino-N-[5-amino-4-[6-(aminomethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-2-[(5R)-3,5-dihydroxy-5-methyl-4-(methylamino)oxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxypropanamide](/img/structure/B14798225.png)
![10H-[1,2,5,8,11,14,17,20,23,26,29,32,35]Dithiaundecaazacyclooctatriacontino[11,10-b]isoquinoline,cyclic peptide deriv](/img/structure/B14798226.png)
![tert-butyl N-[1-[2,2-dimethyl-4-(trityloxymethyl)-6,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-6-yl]imidazo[4,5-c]pyridin-4-yl]-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate](/img/structure/B14798227.png)
![1-{5-Tert-Butyl-3-[(1,1-Dioxidothiomorpholin-4-Yl)carbonyl]thiophen-2-Yl}-3-Naphthalen-1-Ylurea](/img/structure/B14798240.png)
![(8S)-1,6,7,8-Tetrahydro-2-[(3R)-3-methyl-4-morpholinyl]-8-(trifluoromethyl)-4H-pyrimido[1,2-a]pyrimidin-4-one](/img/structure/B14798242.png)

